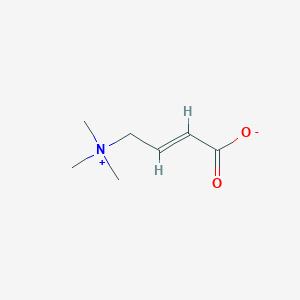

Crotonic acid betaine

Description

Structure

3D Structure

Properties

CAS No. |

927-89-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-(trimethylazaniumyl)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3 |

InChI Key |

GUYHPGUANSLONG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=CC(=O)[O-] |

Isomeric SMILES |

C[N+](C)(C)C/C=C/C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CC=CC(=O)[O-] |

Synonyms |

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Inner Salt; (3-Carboxyallyl)trimethylammonium Hydroxide Inner Salt; Croton Betaine; Crotonic Acid Betaine; CrOTONYLBETAINE(CARNITINE IMPURITY) |

Origin of Product |

United States |

Biological Roles and Physiological Functions

Role in L-Carnitine Biosynthesis and Metabolism

Crotonic acid betaine (B1666868) is intrinsically linked to the metabolism of L-carnitine, a vital molecule for energy production within cells.

Crotonic acid betaine serves as a direct precursor in the biosynthesis of L-carnitine. nih.govecmdb.ca This transformation is a hydration reaction catalyzed by the enzyme carnitine dehydratase. In this enzymatic process, a water molecule is added to the double bond of this compound, converting it into L-carnitine. This metabolic pathway is particularly notable in certain microorganisms, such as Escherichia coli, which can efficiently carry out this biotransformation. nih.govecmdb.ca The molar yield of L-carnitine from crotonobetaine can be substantial, with some studies reporting yields as high as 87.2%.

The production of L-carnitine from this compound has profound implications for cellular energy metabolism. L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondria, the powerhouses of the cell. nih.govecmdb.ca Inside the mitochondria, these fatty acids undergo β-oxidation, a process that generates significant amounts of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By providing the substrate for L-carnitine synthesis, this compound indirectly facilitates this crucial pathway for energy production.

Osmoregulatory and Osmoprotective Mechanisms

This compound exhibits significant osmoprotective properties, enabling organisms to withstand and adapt to osmotic stress.

As an osmolyte, this compound helps protect cells from the detrimental effects of high salinity and dehydration. ecmdb.caresearchgate.net In environments with high salt concentrations or limited water availability, cells can lose water and shrink, leading to impaired function and even death. The accumulation of compatible solutes like this compound within the cytoplasm increases the internal osmotic pressure, counteracting the external stress and helping to maintain cellular hydration. ecmdb.caresearchgate.net This protective role is particularly important for microorganisms and plants that are subject to fluctuating environmental conditions.

By accumulating within the cell, this compound plays a direct role in maintaining cellular volume and turgor pressure. This is critical for the structural integrity and growth of microorganisms and plant cells. nih.govnih.gov In bacteria like Escherichia coli, the uptake of betaines, including this compound, leads to an increase in cytoplasmic water volume, which is essential for growth in high-osmolarity environments. nih.gov Similarly, in plants, the accumulation of betaines contributes to osmotic adjustment, allowing them to maintain turgor and continue physiological processes under drought or saline conditions.

The osmoprotective properties of this compound are rooted in its unique molecular structure. As a zwitterion, it possesses both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. This dipolar nature allows it to interact favorably with water molecules, effectively organizing them and reducing their activity. This helps to maintain the hydration of cellular components, such as proteins and membranes, preventing their denaturation or aggregation under osmotic stress. nih.gov Furthermore, the accumulation of these solutes helps to balance the intracellular and extracellular osmotic potential without significantly interfering with normal cellular functions. nih.gov

Antioxidant Activities of this compound and its Derivatives

While direct and extensive research on the antioxidant properties of this compound is limited, studies on structurally similar compounds suggest potential antioxidant capabilities. Betaine and its structural analogs have been associated with mitigating oxidative stress in various biological systems . The fundamental structure of betaine contributes to its ability to protect against oxidative damage, a characteristic that may extend to this compound.

General betaine has been shown to protect against oxidative stress in certain conditions. For instance, betaine has demonstrated protective effects against sepsis-induced acute lung injury in rats by suppressing inflammation and oxidative stress nih.govscielo.brscielo.br. It is suggested that betaine's role as a methyl donor in the conversion of homocysteine to methionine is crucial for this antioxidant process nih.govscielo.brscielo.br. Although these findings pertain to general betaine, they provide a basis for investigating similar activities in this compound and its derivatives. Further research is necessary to specifically elucidate the antioxidant mechanisms and efficacy of this compound.

Anti-inflammatory Properties Associated with Derivatives

Derivatives of crotonic acid have demonstrated notable anti-inflammatory effects in various studies. For example, N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide has been shown to have anti-inflammatory and immunomodulatory effects all-imm.comall-imm.com. This suggests that the crotonic acid scaffold can be a basis for developing compounds with anti-inflammatory potential.

In studies on allergic rhinitis and asthma models, crotonic acid has been shown to control eosinophilic inflammation by harnessing IL-5 and preventing goblet cell hyperplasia all-imm.comall-imm.com. When combined with gluconic acid, its anti-inflammatory effects were enhanced all-imm.comall-imm.com. While these studies focus on derivatives of crotonic acid rather than this compound specifically, they highlight the potential for derivatives of the core molecule to possess significant anti-inflammatory properties. Research into the specific anti-inflammatory activities of this compound derivatives is an area for future exploration.

Furthermore, general betaine has been recognized for its anti-inflammatory properties in various contexts, such as in sepsis-induced acute lung injury, where it has been shown to decrease levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govscielo.br. This anti-inflammatory action is thought to be mediated, in part, by the homocysteine-methionine pathway nih.govscielo.br.

General Betaine-Associated Methyl Donor Functions in Context of this compound Research

Contribution to One-Carbon Metabolism via Homocysteine Remethylation (General Betaine)

In the broader context of betaine research, one of the most well-established roles of general betaine (glycine betaine) is its function as a methyl donor in one-carbon metabolism. This metabolic pathway is crucial for the synthesis of key molecules and for cellular methylation reactions. Betaine participates in an alternative route for the remethylation of homocysteine to methionine.

This reaction is particularly important in the liver and kidneys. After donating its methyl group, betaine is converted to dimethylglycine. This pathway works in concert with the folate-dependent remethylation of homocysteine, providing an alternative source of methyl groups, especially when folate levels are low.

Interaction with Betaine-Homocysteine S-Methyltransferase (General Betaine)

The key enzyme that facilitates the methyl donor function of betaine is Betaine-Homocysteine S-Methyltransferase (BHMT). This zinc-containing enzyme catalyzes the transfer of a methyl group from betaine to homocysteine, yielding dimethylglycine and methionine. BHMT is predominantly found in the liver and kidneys of mammals.

The interaction between betaine and BHMT is a critical regulatory point in homocysteine metabolism. By converting homocysteine to methionine, this reaction helps to maintain low levels of homocysteine, high levels of which are associated with various pathological conditions. The activity of BHMT can be influenced by dietary factors, including the intake of choline (B1196258), the precursor to betaine. In humans, two isozymes of BHMT have been identified: BHMT and BHMT2.

Potential Interactions with Enzymes and Membrane Structures in Biological Systems

The unique chemical structure of this compound, being a zwitterionic compound with a double bond, suggests potential interactions with various biological molecules, including enzymes and membrane structures ontosight.ai.

One of the most direct enzymatic interactions identified is with carnitine dehydratase. This enzyme catalyzes the conversion of crotonobetaine to L-carnitine, a crucial step in the metabolic pathway of L-carnitine . This interaction underscores the role of this compound as a metabolic intermediate. In Escherichia coli, the cai operon is responsible for carnitine metabolism, and the CaiT protein has been suggested as a transport system for carnitine and other betaines nih.gov.

Metabolic Pathways and Enzymatic Interactions

Detailed L-Carnitine Biosynthesis Pathway

The biosynthesis of L-carnitine from crotonic acid betaine (B1666868) is a well-documented pathway, especially in certain microorganisms. oup.com This process involves a critical hydration step and subsequent enzymatic modifications.

Enzymatic Hydration of Crotonobetaine by Carnitine Dehydratase

The conversion of crotonic acid betaine to L-carnitine is catalyzed by the enzyme carnitine dehydratase. google.comacs.org This enzyme facilitates the addition of a water molecule across the double bond of this compound, a stereospecific reaction that results in the formation of L-carnitine. acs.organnualreviews.org In Escherichia coli, this enzymatic activity is inducible and is observed when cells are grown anaerobically in the presence of L-carnitine or crotonobetaine. nih.gov

The hydration of crotonobetaine to L-carnitine at the coenzyme A (CoA) level actually involves two distinct enzymes: CaiD and CaiB. nih.gov CaiD, an enoyl-CoA hydratase, catalyzes the hydration of crotonobetainyl-CoA to L-carnitinyl-CoA. nih.gov Subsequently, CaiB, a crotonobetainyl-CoA:carnitine CoA-transferase, facilitates the transfer of CoA from L-carnitinyl-CoA to crotonobetaine. nih.gov

Table 1: Key Enzymes in L-Carnitine Biosynthesis from this compound

| Enzyme | Function | Substrate(s) | Product(s) |

| Carnitine Dehydratase (CaiB/CaiD complex) | Overall hydration of crotonobetaine | This compound, Water | L-Carnitine |

| CaiD (Enoyl-CoA Hydratase) | Hydration at the CoA ester level | Crotonobetainyl-CoA, Water | L-Carnitinyl-CoA |

| CaiB (CoA-Transferase) | CoA transfer | L-Carnitinyl-CoA, Crotonobetaine | L-Carnitine, Crotonobetainyl-CoA |

This table summarizes the primary enzymes and their roles in the conversion of this compound to L-carnitine.

Reversible Nature of the Hydration Reaction

The hydration of crotonobetaine to L-carnitine is a reversible process. google.comnih.gov The enzyme carnitine dehydratase can catalyze both the forward reaction (hydration) and the reverse reaction (dehydration of L-carnitine to crotonobetaine). google.com The equilibrium of this reaction favors the formation of L-carnitine, with an equilibrium constant (Keq) of approximately 1.5. nih.gov This reversibility allows for the biotransformation of crotonobetaine into L-carnitine to proceed until a balance between the substrate and product is reached. researchgate.net

Downstream Conversion of L-Carnitine to Palmitoyl-L-Carnitine by Lipase (B570770)

Following its synthesis, L-carnitine plays a crucial role in fatty acid metabolism. oup.com One of its key functions is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process involves the esterification of L-carnitine with a fatty acid, such as palmitic acid, to form a fatty acylcarnitine.

While the primary enzyme responsible for this esterification is carnitine palmitoyltransferase (CPT), which converts palmitoyl-CoA and L-carnitine to palmitoyl-L-carnitine, some literature also mentions the involvement of lipases in the broader context of lipid metabolism influenced by carnitine levels. taylorandfrancis.comwikipedia.orghmdb.ca For instance, lipoprotein lipase (LPL) activity can be influenced by L-carnitine supplementation, affecting the availability of fatty acids for processes such as the formation of palmitoyl-L-carnitine. semanticscholar.org

Microbial Metabolism of this compound

This compound is a significant metabolite in various microorganisms, particularly under anaerobic conditions. oup.com Enterobacteria, for example, can convert L-carnitine to γ-butyrobetaine via crotonobetaine. oup.com

Biotransformation in Escherichia coli

Escherichia coli is a well-studied model organism for the metabolism of this compound. scispace.comresearchgate.net The enzymes involved in this pathway are encoded by the cai operon, which is induced by the presence of L-carnitine or crotonobetaine. ebi.ac.uk

In E. coli, the metabolism of this compound involves both hydration and reduction reactions. nih.gov As previously discussed, the hydration of crotonobetaine to L-carnitine is a key step. nih.gov

In addition to hydration, E. coli can also reduce crotonobetaine to γ-butyrobetaine. This reaction is catalyzed by crotonobetaine reductase. nih.gov This enzyme is composed of two protein components, CI and CII. nih.gov Component I (CI) is identical to the caiB gene product and exhibits L-carnitine dehydratase activity. nih.gov Component II (CII), the product of the caiA gene, is the actual reductase and contains FAD as a cofactor. nih.govuniprot.org The reduction of crotonobetainyl-CoA to γ-butyrobetainyl-CoA is catalyzed by CaiA. uniprot.org

Table 2: Enzymes in E. coli Metabolism of this compound

| Enzyme/Protein Complex | Gene | Function |

| Crotonobetaine Reductase | caiA, caiB | Reduction of crotonobetaine to γ-butyrobetaine |

| Component I (CI) | caiB | L-carnitine dehydratase activity |

| Component II (CII) | caiA | Reductase activity (FAD-dependent) |

| Carnitine Dehydratase | caiB, caiD | Reversible hydration of crotonobetaine to L-carnitine |

This table details the enzymes and their genetic basis in the microbial metabolism of this compound by E. coli.

Metabolism in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, this compound is involved in carnitine metabolism. The enzyme carnitine dehydratase in P. aeruginosa is inducible and can be detected in cells that have been grown anaerobically in the presence of L-(-)-carnitine or crotonobetaine. umaryland.edu This indicates that P. aeruginosa can metabolize this compound as part of its carnitine metabolic pathway. The organism also possesses genes for the glyoxylate (B1226380) shunt, which is up-regulated under conditions of oxidative and antibiotic stress, suggesting a flexible metabolic response that could be relevant during infection. nih.gov

Proposed Biosynthesis of Isonitrile Lipopeptides from Crotonic Acid in Streptomyces coeruleorubidus

In Streptomyces coeruleorubidus, crotonic acid serves as a precursor for the biosynthesis of isonitrile lipopeptides (INLPs) through a unique enzymatic pathway. pnas.orgpnas.orgbiorxiv.org This process involves a conserved gene cluster encoding several key enzymes. annualreviews.org

The biosynthesis of INLPs is initiated by the activation of crotonic acid. pnas.orgpnas.org The enzyme ScoC, an acyl-ACP ligase, activates crotonic acid through adenylation. pnas.orgbiorxiv.org Following activation, the crotonyl moiety is loaded onto an acyl carrier protein (ACP), designated as ScoB, preparing it for subsequent modifications. pnas.orgbiorxiv.organnualreviews.org

Once loaded onto ScoB, the crotonyl group undergoes a series of modifications. ScoD, initially thought to be a thioesterase, is proposed to function as a reverse lyase-like enzyme. It catalyzes a Michael addition of glycine (B1666218) to the β-position of the α,β-unsaturated fatty acyl-ACP. pnas.orgpnas.org This is followed by hydrolysis from the ACP to produce (R)-3-[(carboxymethyl)amino]butanoic acid (CABA). annualreviews.org

The subsequent step is catalyzed by ScoE, a non-heme iron(II)-dependent oxidase/decarboxylase. pnas.orgbiorxiv.org ScoE carries out the oxidative decarboxylation of CABA to form (R)-3-isocyanobutanoic acid (INBA), which contains the isonitrile functionality. biorxiv.organnualreviews.org

Interestingly, the enzyme ScoC exhibits dual functionality in this biosynthetic pathway. biorxiv.orgmit.edu After its initial role in activating and loading crotonic acid, ScoC acts a second time to activate and load the newly formed isonitrile product, INBA, back onto the acyl carrier protein, ScoB. biorxiv.organnualreviews.orgmit.edu This re-loading prepares the isonitrile-containing acyl chain for condensation with lysine, a step facilitated by a non-ribosomal peptide synthetase (NRPS), ScoA, ultimately leading to the formation of the final isonitrile lipopeptide. biorxiv.organnualreviews.org

Conversion of (R)-3-((carboxymethyl)amino)butanoic acid to (R)-3-isocyanobutanoic acid

A novel pathway for isonitrile formation, distinct from the previously known IsnA family of isonitrile synthases, has been identified involving the conversion of (R)-3-((carboxymethyl)amino)butanoic acid (CABA) to (R)-3-isocyanobutanoic acid (INBA). nih.govnih.gov This biochemical transformation is catalyzed by ScoE, a non-heme iron(II)-dependent oxidase/decarboxylase discovered in Streptomyces coeruleorubidus. nih.govrcsb.org

The reaction proceeds via an oxidative decarboxylation mechanism. nih.gov Detailed biochemical, crystallographic, and computational studies have elucidated a plausible molecular mechanism for this conversion. nih.gov The process is initiated by the ScoE enzyme, which is dependent on both non-heme iron(II) and α-ketoglutarate (α-KG). nih.gov The reaction begins with the hydroxylation of the C5 carbon of CABA. nih.gov This is followed by a dehydration step, which is thought to be mediated by the Tyr96 residue of the enzyme, leading to the formation of an intermediate in a trans configuration. nih.gov Finally, (R)-3-isocyanobutanoic acid is generated through a radical-based decarboxylation of this intermediate. nih.gov This final step is a departure from the more common hydroxylation pathways typically utilized by this enzyme superfamily. nih.gov

The presence of reaction intermediates has been supported by the detection of their degradation products, (R)-3-aminobutanoic acid and glyoxylate, in ScoE assays under acidic conditions. nih.gov This discovery of the ScoE-catalyzed pathway provides a revised understanding of the biosynthesis of a specific class of isonitrile lipopeptides, some of which are significant for the virulence of pathogenic mycobacteria. nih.gov

Table 1: Properties of the ScoE Enzyme

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | ScoE | nih.govnih.gov |

| Enzyme Type | Non-heme iron(II) and α-ketoglutarate-dependent dioxygenase | nih.gov |

| Organism | Streptomyces coeruleorubidus | nih.govrcsb.org |

| Substrate | (R)-3-((carboxymethyl)amino)butanoic acid (CABA) | nih.govnih.gov |

| Product | (R)-3-isocyanobutanoic acid (INBA) | nih.govnih.gov |

| Reaction Mechanism | Oxidative decarboxylation | nih.govnih.gov |

Involvement of ABC Transporters in Crotonobetaine Metabolism

ATP-binding cassette (ABC) transporters are a vast superfamily of proteins that actively transport various substrates across cellular membranes by utilizing the energy from ATP hydrolysis. wikipedia.orgyoutube.com These transporters play a crucial role in the metabolism of crotonobetaine and related quaternary ammonium (B1175870) compounds in various bacteria, often in the context of osmoregulation. ecmdb.camimedb.orgpsu.edu

In several bacterial species, specific ABC transporters have been identified that mediate the uptake of crotonobetaine, which can act as an effective compatible solute, protecting the cells against high osmotic stress. psu.edunih.gov

Key Research Findings:

Bacillus subtilis : The ABC transporter OpuC has been identified as the sole, high-affinity uptake system for crotonobetaine, L-carnitine, and γ-butyrobetaine. psu.edu This system is crucial for providing the bacterium with a variety of osmoprotectants. psu.edu The affinity of the OpuC system for crotonobetaine is high, with a reported Ki value of 6.4 μM. psu.edu

Listeria monocytogenes : This food-borne pathogen possesses an operon, designated opuC, which encodes an ABC transporter homologous to the OpuC system in B. subtilis. nih.gov This transporter is capable of taking up L-carnitine and plays a significant role in the organism's osmoregulation. nih.gov Given the homology and the broad substrate specificity of the B. subtilis OpuC, it is implicated in crotonobetaine transport as well. nih.gov

Pseudomonas syringae : This bacterium utilizes an ABC transporter named Cbc (choline/betaine/carnitine) which recruits multiple substrate-binding proteins (SBPs) that are highly specific for their respective ligands. nih.gov This system is involved in the uptake of choline (B1196258), glycine betaine, and carnitine for nutritional purposes rather than solely for osmoprotection. nih.gov

The involvement of these transporters highlights their importance in bacterial survival and adaptation, allowing them to accumulate beneficial compounds like crotonobetaine from their environment. psu.edunih.gov

Table 2: ABC Transporters in Crotonobetaine and Related Compound Metabolism

| Transporter | Organism | Substrates | Function | Source(s) |

|---|---|---|---|---|

| OpuC | Bacillus subtilis | Crotonobetaine, L-carnitine, D-carnitine, γ-butyrobetaine, glycine betaine, ectoine, choline | Osmoprotection | psu.edunih.gov |

| OpuC | Listeria monocytogenes | L-carnitine (and likely other compatible solutes like crotonobetaine) | Osmoregulation | nih.gov |

| Cbc | Pseudomonas syringae, Pseudomonas aeruginosa | Choline, glycine betaine, carnitine | Nutrition (uptake for catabolism) | nih.gov |

| ProU | Escherichia coli | Glycine betaine and other quaternary ammonium compounds | Osmoregulation | nih.gov |

Mechanistic Insights at the Molecular Level

Elucidation of Enzyme-Substrate Interactions

Crotonic acid betaine (B1666868) serves as a key substrate in carnitine metabolism, particularly in microorganisms like Escherichia coli and Proteus species. oup.comnih.govmimedb.org Its primary interaction is with the enzyme carnitine dehydratase, which facilitates its conversion to L-carnitine.

The transformation of crotonic acid betaine into L-carnitine is a reversible hydration reaction catalyzed by carnitine dehydratase. This enzyme adds a water molecule across the double bond of this compound, resulting in the formation of L-carnitine. In bacteria such as E. coli, the enzyme responsible is encoded by the caiB gene and is induced anaerobically in the presence of either crotonobetaine or L-carnitine. oup.commimedb.orgnih.gov

Research on Proteus sp. has revealed that this biotransformation is more complex, requiring two essential protein components, termed component I (CI) and component II (CII), along with a cosubstrate. nih.gov

Component I (CI): This protein is homologous to the CaiB protein in E. coli, identifying it as the L-carnitine dehydratase. nih.gov

Component II (CII): This protein shows high similarity to the caiD gene product from E. coli. nih.gov

Cosubstrate: The reaction necessitates the presence of a CoA derivative, such as crotonobetainyl-CoA or γ-butyrobetainyl-CoA, to proceed. nih.gov

Therefore, the hydration of this compound is not a simple addition of water but a sophisticated enzymatic process involving a multi-component system in some organisms. nih.gov

Table 1: Key Components in the Hydration of this compound in Proteus sp.

| Component | Homolog in E. coli | Function | Molecular Mass (Subunit) |

|---|---|---|---|

| Component I (CI) | CaiB (L-carnitine dehydratase) | Catalyzes hydration | 91.1 kDa (43.6 kDa) nih.gov |

| Component II (CII) | CaiD | Essential for transformation | 88.0 kDa (30.1 kDa) nih.gov |

| Cosubstrate | N/A | Essential for biotransformation | N/A |

The biochemical reactivity of this compound is centered on its α,β-unsaturated carbonyl structure. The conjugated system, formed by the C=C double bond and the adjacent carboxylate group, makes the molecule susceptible to specific enzymatic reactions. ontosight.ai

The primary role of this double bond is to act as the site for the nucleophilic attack by a water molecule during the hydration reaction catalyzed by carnitine dehydratase. This specific reactivity allows for the stereospecific formation of L-carnitine. The presence of the double bond is a critical structural feature that allows this compound to fit into the active site of the enzyme and undergo this transformation. ontosight.ai The reactivity of this bond is a general feature of α,β-unsaturated carboxylic acids, which are known to participate in various addition reactions. wikipedia.org

Molecular Basis of Osmoregulatory Function

In certain bacteria, such as E. coli, this compound can function as an osmoprotectant, helping the cell survive in high-osmolarity environments. oup.com The molecular basis for this function lies in its chemical nature as a betaine. Betaines are neutral, zwitterionic compounds that are highly soluble in water.

When bacterial cells are exposed to osmotic stress, they accumulate compatible solutes like betaines in their cytoplasm. This compound, as a quaternary ammonium (B1175870) compound, can be transported into the cell and can accumulate to high concentrations without significantly disrupting normal cellular processes, such as enzyme function and protein stability. oup.comecmdb.calu.se This accumulation increases the internal osmotic pressure of the cell, balancing the external pressure and preventing water loss, thus protecting the cell from dehydration. This function is facilitated by specific transport systems, such as the proline/betaine transporters in E. coli, which recognize and import these osmoprotectants in response to osmotic shifts. ecmdb.ca

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| L-carnitine |

| Crotonic acid |

| γ-butyrobetaine |

| Glycine (B1666218) betaine |

| Crotonobetainyl-CoA |

| γ-butyrobetainyl-CoA |

| Proline |

| Ectoine |

| Butyric acid |

| 2-chloro-3-hydroxybutyric acid |

| 2-chlorobutenoic acid |

| 2,3-dichlorobutenoic acid |

| 3-methyloxirane-2-carboxylic acid |

| DL-threonine |

| 3-bromobutyric acid |

| 2,3-dihydroxybutyric acid |

| 3-hydroxybutyric acid |

| Vinyl acetate (B1210297) |

| Crotonyl chloride |

| Crotamiton |

| 3-dehydrocarnitine |

Biosynthesis and Production Methodologies for Research

Chemical Synthesis Approaches for Crotonic Acid Betaine (B1666868)

The chemical synthesis of crotonic acid betaine can be approached through various organic reactions, including the reaction of its precursors with appropriate reagents to introduce the quaternary ammonium (B1175870) and carboxylate functionalities.

Crotonic acid, being a weak carboxylic acid, readily reacts with organic and inorganic bases. google.com This reaction is a fundamental step in several synthetic pathways. In the context of forming this compound, this acid-base reaction can be envisioned as part of a multi-step process. The base deprotonates the carboxylic acid group of crotonic acid, forming a crotonate salt. Subsequent reaction with a suitable trimethylamine (B31210) precursor would then be necessary to form the final betaine structure.

Alternatively, the synthesis can be viewed as a conjugate addition (Michael addition) of trimethylamine to the α,β-unsaturated system of crotonic acid. In this type of reaction, the nucleophilic amine attacks the β-carbon of the crotonic acid, which is activated by the electron-withdrawing carboxyl group. researcher.life

Another documented chemical synthesis route involves the dehydration of DL-carnitine using concentrated sulfuric acid, which yields crotonobetaine. fao.org This method highlights the structural relationship between carnitine and crotonobetaine. A patent also describes a method for preparing crotonobetaine hydrochloride by reacting carnitine hydrochloride with acetic anhydride (B1165640). fao.org

Polymeric betaines can be synthesized by the reaction of polymers containing tertiary amine groups with α,β-unsaturated acids. This approach has been demonstrated with poly(N-vinylimidazole) and poly(4-vinylpyridine).

The reaction of poly(N-vinylimidazole) with α,β-unsaturated monocarboxylic acids, such as crotonic acid, leads to the formation of betaine products. researchgate.net Dicarboxylic acids, in contrast, can lead to both betaine and salt structures. researchgate.net The rate of this addition reaction is observed to be higher for the polymer compared to its low molecular weight model, N-methylimidazole, and is influenced by the polarity of the solvent. researchgate.net The structural integrity of the polymer chain's configuration is maintained during these addition reactions. researchgate.net

Similarly, polymers derived from poly(4-vinylpyridine) can be reacted with α,β-unsaturated carboxylic acids to form betaine products. These reactions proceed via a Michael addition mechanism. researchgate.net Kinetic studies of these reactions reveal a two-step mechanism: an initial addition of two acid molecules to the polymer, followed by the establishment of an equilibrium between the adduct and the betaine structure. researchgate.net

Table 1: Reaction of Poly(N-vinylimidazole) with α,β-Unsaturated Acids

| Reactant | Acid Type | Product Type | Key Finding |

|---|---|---|---|

| Poly(N-vinylimidazole) | Monocarboxylic (e.g., Crotonic Acid) | Betaine | Rate of addition is greater for the polymer than for a low molecular weight model. researchgate.net |

Biotechnological Production of L-Carnitine from Crotonobetaine

Crotonobetaine is a key achiral precursor in the biotechnological production of the biologically important molecule L-carnitine. nih.govresearchgate.net This biotransformation is achieved through the action of microorganisms, such as Escherichia coli, which possess the necessary enzymatic machinery. nih.gov

Significant research has focused on optimizing the bioconversion of crotonobetaine to L-carnitine to achieve high molar yields. Metabolic engineering of E. coli has proven to be a successful strategy. By making targeted genetic modifications, researchers have been able to enhance the production of L-carnitine. These modifications include:

Altering metabolic flux: Deletion of the aceK gene to increase flux through the tricarboxylic acid (TCA) cycle. sci-hub.se

Preventing byproduct formation: Deletion of the caiA gene to prevent the reduction of crotonobetaine to γ-butyrobetaine. sci-hub.se

Enhancing gene expression: Replacing the native promoter of the cai operon, which is responsible for L-carnitine metabolism, with a constitutive artificial promoter to allow for expression even under aerobic conditions. sci-hub.se

These engineered strains of E. coli have demonstrated the ability to convert crotonobetaine into L-carnitine with yields ranging from 40% to almost complete conversion. sci-hub.se Furthermore, applying environmental stress, such as increased salt concentration (0.5 M NaCl), has been shown to enhance the L-carnitine yield from crotonobetaine to 85-90% in certain E. coli strains. nih.gov

Table 2: Metabolic Engineering Strategies in E. coli for L-Carnitine Production

| Genetic Modification | Purpose | Impact on L-Carnitine Production |

|---|---|---|

| ΔaceK | Increase TCA cycle flux | 20% improvement in production sci-hub.se |

| ΔcaiA | Prevent γ-butyrobetaine formation | 42% improvement in production sci-hub.se |

The environment in which the biotransformation occurs plays a crucial role in the efficiency of L-carnitine production. As mentioned, osmotic stress through the addition of NaCl can significantly improve yields. nih.gov

The choice of reaction medium is another critical factor. The use of ionic liquids as a reaction medium has been explored to improve the bioconversion process. In one study, the use of [Bmim]PF₆ ionic liquid as the reaction medium for the biosynthesis of L-carnitine from crotonobetaine was investigated. By employing a strategy of intermittent extraction of the L-carnitine product, the reversible hydration reaction was driven towards completion, achieving a total molar yield of 87.2% after five cycles. mdpi.com

Table 3: Effect of Reaction Medium on L-Carnitine Molar Yield

| Reaction Medium | Microorganism/Enzyme System | Molar Yield (%) | Reference |

|---|---|---|---|

| Aqueous buffer with 0.5 M NaCl | Resting cells of E. coli pT7-5KE32 | 85-90 | nih.gov |

Enzymatic Synthesis of this compound Analogs and Related Compounds

The enzymatic synthesis of analogs of this compound and related chiral carboxylic acids represents a powerful approach to producing enantiomerically pure compounds. This often involves chemoenzymatic strategies, where enzymatic reactions are combined with traditional chemical synthesis.

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures of carboxylic acid esters. nih.gov For instance, a chemoenzymatic approach has been successfully employed for the synthesis of the four pure isomers of 1-amino-2-methylcyclopropane carboxylic acids. In this process, a racemic dimethyl ester of a cyclopropane (B1198618) dicarboxylic acid undergoes selective enzymatic hydrolysis by either pig liver esterase (PLE) or an esterase from a bacterial source. These enzymes exhibit complementary selectivities, allowing for the separation of enantiomerically pure monocarboxylic acids, which are then converted to the final amino acid products through classical chemical reactions. mdpi.com

Similarly, enzymatic hydration of unactivated alkenes, catalyzed by engineered fatty acid hydratases, can produce chiral alcohols with high enantioselectivity. wikipedia.org These chiral building blocks could potentially be used in the synthesis of various chiral compounds. While not directly producing betaine structures, these enzymatic methods are crucial for creating the chiral carboxylic acid or alcohol precursors that are analogs of the crotonic acid backbone, which can then be chemically modified to introduce the quaternary ammonium group.

The biosynthesis of L-carnitine itself involves a series of enzymatic steps, including the stereospecific hydroxylation of γ-butyrobetaine by γ-butyrobetaine hydroxylase. This highlights the potential of enzymes to perform highly specific modifications on betaine-like structures.

In Vitro Total Enzymatic Synthesis of Intermediates

The in vitro total enzymatic synthesis of intermediates in the this compound pathway is primarily centered around the well-established L-carnitine biosynthetic route. This compound is an intermediate in the metabolism of L-carnitine in some microorganisms. The key enzymatic steps from the precursor Nε-trimethyllysine (TML) to γ-butyrobetaine, the immediate precursor to L-carnitine, can be reconstituted in a cell-free system for research purposes. This multi-enzyme cascade allows for the production and study of each intermediate.

The synthesis begins with the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML). This reaction is catalyzed by trimethyllysine dioxygenase (TMLD), a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase that also requires ascorbate (B8700270) as a cofactor. redalyc.orgnih.gov The subsequent step involves the cleavage of HTML by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, to yield 4-N-trimethylaminobutyraldehyde (TMABA) and glycine (B1666218). nih.govresearchgate.net

Following this, TMABA is oxidized to γ-butyrobetaine (GBB) in a reaction catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH), which utilizes NAD+ as a cofactor. researchgate.netacs.org The final step in the canonical L-carnitine pathway is the hydroxylation of GBB to L-carnitine by γ-butyrobetaine hydroxylase (BBOX), another Fe(II)/α-ketoglutarate-dependent dioxygenase. researchgate.netwikipedia.org

For in vitro synthesis, the required enzymes can be produced recombinantly in hosts like Escherichia coli and then purified. rsc.orgunibo.it A total enzymatic synthesis system can be established in a reaction vessel by combining the purified enzymes with the initial substrate (e.g., TML) and the necessary cofactors. The reaction conditions, such as pH, temperature, and substrate/enzyme concentrations, would be optimized to ensure the efficient conversion through the pathway. This approach has been conceptually demonstrated through the reconstruction of the entire L-carnitine pathway in microorganisms like E. coli and Saccharomyces cerevisiae, which validates the functional compatibility of the enzymes in a controlled system. rsc.orgresearchgate.net

Table 1: Key Enzymes and Reactions for In Vitro Synthesis of this compound Intermediates

| Step | Substrate | Enzyme | Enzyme Class | Cofactors | Product |

| 1 | Nε-trimethyllysine (TML) | Trimethyllysine Dioxygenase (TMLD) | Dioxygenase | Fe(II), α-ketoglutarate, Ascorbate | 3-hydroxy-Nε-trimethyllysine (HTML) |

| 2 | 3-hydroxy-Nε-trimethyllysine (HTML) | 3-hydroxy-Nε-trimethyllysine Aldolase (HTMLA) | Aldolase | Pyridoxal Phosphate (PLP) | 4-N-trimethylaminobutyraldehyde (TMABA) |

| 3 | 4-N-trimethylaminobutyraldehyde (TMABA) | 4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABADH) | Dehydrogenase | NAD+ | γ-butyrobetaine (GBB) |

Production of Crotonic Acid Precursors

Microbial Production of Crotonic Acid (e.g., via 2-hydroxyglutarate pathway)

The microbial production of crotonic acid can be achieved through metabolic engineering of various microorganisms. One potential biosynthetic route leverages the 2-hydroxyglutarate pathway. This pathway can be engineered to start from central metabolites like 2-oxoglutarate, an intermediate in the Krebs cycle.

In a study focused on producing glutaconic acid in E. coli, a pathway was constructed that initiated with 2-oxoglutarate. eurisotop.com This intermediate was first reduced to (R)-2-hydroxyglutarate by the action of 2-hydroxyglutarate dehydrogenase (HgdH). eurisotop.com While this specific study targeted glutaconic acid, the formation of 2-hydroxyglutarate is a critical first step that can be diverted towards other products. Research has indicated that 2-hydroxyglutarate dehydrogenase is an enzyme that can be utilized in pathways for crotonic acid production. nih.gov

The engineered pathway would involve the heterologous expression of the necessary enzymes in a suitable microbial host, such as E. coli or Yarrowia lipolytica. The pathway would be designed to channel the metabolic flux from a readily available carbon source, such as glucose, towards the synthesis of crotonic acid. This involves optimizing the expression of the pathway enzymes and potentially knocking out competing metabolic routes to enhance the yield of the desired product.

Enzymatic Conversions for Crotonyl-CoA Formation

Crotonyl-CoA is a key intermediate in several metabolic pathways and its enzymatic formation is a critical step in the biosynthesis of various compounds, including crotonic acid. One of the primary enzymatic reactions for crotonyl-CoA formation is the dehydration of 3-hydroxybutyryl-CoA. This reaction is catalyzed by 3-hydroxybutyryl-CoA dehydratase, also known as crotonase. researchgate.net This enzyme is a component of the butanoate metabolism and fatty acid β-oxidation pathways.

Another significant route to crotonyl-CoA is through the butanol-forming pathway, which has been engineered in organisms like Yarrowia lipolytica for crotonic acid production. researchgate.net In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to 3-hydroxybutyryl-CoA. Subsequently, 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA. researchgate.net

The conversion of crotonyl-CoA to acetoacetyl-CoA, a reversible process, is catalyzed by a bifunctional enzyme possessing both enoyl-CoA hydratase (crotonase) and 3-hydroxybutyryl-CoA dehydrogenase activities in some organisms. redalyc.orgnih.gov For research applications, crotonyl-CoA can also be synthesized in vitro from crotonic acid anhydride and Coenzyme A. redalyc.org

Table 2: Enzymatic Reactions Leading to Crotonyl-CoA Formation

| Substrate | Enzyme(s) | Pathway | Product |

| 3-hydroxybutyryl-CoA | 3-hydroxybutyryl-CoA dehydratase (Crotonase) | Butanoate metabolism, Fatty acid oxidation | Crotonyl-CoA |

| Acetyl-CoA (2 molecules) | Acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, Crotonase | Butanol-forming route | Crotonyl-CoA |

| Glutaryl-CoA | Glutaryl-CoA dehydrogenase | Tryptophan and Lysine metabolism | Crotonyl-CoA |

Degradation of Polyhydroxybutyrate (B1163853) (PHB) to Crotonic Acid

The degradation of polyhydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms, presents a sustainable route for the production of crotonic acid. The primary method for this conversion is thermal degradation, also known as pyrolysis. researchgate.netresearchgate.net

This process involves heating PHB at elevated temperatures, typically ranging from 170°C to over 300°C. redalyc.orgrsc.org The thermal decomposition of PHB proceeds through a β-elimination reaction, which leads to the cleavage of the polymer chain and the formation of crotonic acid as the major product. researchgate.net High yields of crotonic acid, in some cases exceeding 90%, have been reported through a thermolytic distillation process under optimized conditions of temperature and pressure (e.g., 170°C and 150 mbar). rsc.org This method has been successfully applied to both pure PHB and PHB-enriched bacterial biomass. rsc.org

The efficiency of the thermal degradation can be influenced by the presence of certain metal salts, which can lower the decomposition temperature. redalyc.org The main product is typically the more stable trans-isomer, E-crotonic acid. redalyc.org

While enzymatic degradation of PHB by PHB depolymerases is also possible, it is generally a slower process. nih.govresearchgate.net Acid hydrolysis of PHB is another method used, particularly for analytical purposes, to convert PHB to crotonic acid for quantification. nih.gov However, for preparative scale production of crotonic acid from PHB, thermal degradation is the more established and high-yielding approach.

Table 3: Comparison of PHB Degradation Methods for Crotonic Acid Production

| Degradation Method | Description | Typical Conditions | Key Findings |

| Thermal Degradation (Pyrolysis) | Heating PHB to induce chain scission via β-elimination. | 170°C - 300°C, often under reduced pressure. | High yields of crotonic acid (up to 92%) can be achieved. rsc.org |

| Enzymatic Degradation | Use of PHB depolymerases to hydrolyze the polymer. | Physiological pH and temperature. | Slower process compared to thermal degradation. researchgate.net |

| Acid Hydrolysis | Treatment with strong acid to break down the polymer. | Concentrated sulfuric acid at 100°C. | Primarily used for analytical quantification of PHB. nih.gov |

Synthesis of Stable Isotope Labeled this compound for Research Applications

The synthesis would involve incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure of this compound. The choice of isotope and its position in the molecule would depend on the specific research question being addressed.

A plausible synthetic strategy would start with an isotopically labeled precursor. For example, to synthesize deuterated this compound, one could start with a deuterated version of a precursor to crotonic acid or the betaine moiety. The synthesis of deuterated acids and other organic molecules is a well-established field, often involving the use of deuterated reagents or solvents. nih.govnih.gov

Once the isotopically labeled crotonic acid is obtained, it can be reacted with a suitable trimethylamine precursor to form the betaine structure. Alternatively, a labeled betaine precursor could be reacted to introduce the crotonyl group. The final labeled product would then be purified and characterized to confirm its isotopic enrichment and chemical identity before being used in metabolic tracing studies. Such labeled compounds serve as invaluable tools for elucidating metabolic fluxes and pathway dynamics in vivo and in vitro. eurisotop.comnih.gov

Table 4: Common Stable Isotopes Used in Metabolic Research

| Isotope | Natural Abundance (%) | Properties and Applications in Labeling |

| Carbon-13 (¹³C) | ~1.1% | Non-radioactive. Used to trace the carbon backbone of molecules in metabolic pathways. Detectable by MS and NMR. |

| Deuterium (²H or D) | ~0.015% | Non-radioactive. Heavier than hydrogen, used to label specific positions in a molecule. Can have kinetic isotope effects. Detectable by MS and NMR. |

| Nitrogen-15 (¹⁵N) | ~0.37% | Non-radioactive. Used to trace the fate of nitrogen-containing compounds like amino acids and betaines. Detectable by MS and NMR. |

Advanced Research Methodologies and Analytical Techniques

Chromatographic Separation and Detection

Chromatography is a fundamental technique for separating complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful methods employed in the analysis of crotonic acid betaine (B1666868) and its metabolic intermediates.

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical and biological compounds. nih.govbasicmedicalkey.com Its application to crotonic acid betaine and related substances allows for their separation and quantification from complex mixtures. A typical HPLC system consists of a pump, injector, column, and detector. basicmedicalkey.com

For the analysis of compounds like betaine, a hydrophilic interaction liquid chromatography (HILIC) column is often employed. nih.gov The separation mechanism of HILIC is based on the partitioning of analytes between a water-enriched layer on the surface of the stationary phase and the mobile phase.

A common mobile phase for separating betaine consists of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in an isocratic elution. nih.gov Detection can be achieved using an evaporative light scattering detector (ELSD) or a UV detector. nih.gov For crotonic acid, UV detection is particularly effective due to its chromophore. The UV spectrum of crotonic acid shows a maximum absorption peak that can be utilized for its quantification. researchgate.netresearchgate.net A photodiode-array detector can also be used, which detects substances at a specific absorbance maximum. researchgate.net

| Parameter | Description | Example for Related Compounds |

|---|---|---|

| Stationary Phase (Column) | The solid material in the column that interacts with the analytes. | HILIC silica (B1680970) column (e.g., 4.6 × 150 mm, 5 μm) for betaine nih.gov; C18 column for crotonic acid cmes.org. |

| Mobile Phase | The solvent that moves the analytes through the column. | Acetonitrile and ammonium acetate buffer (e.g., 20:80, v/v) for betaine nih.gov; Methanol and water (pH adjusted with formic acid) for crotonic acid cmes.org. |

| Detector | The component that measures the analytes as they elute from the column. | Evaporative Light Scattering Detector (ELSD) for betaine nih.gov; UV Detector (e.g., at 210 nm) for crotonic acid cmes.org. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min nih.gov. |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile metabolic intermediates like short-chain fatty acids. uah.edu This method is instrumental in metabolic profiling and can be used to study energy metabolism in various biological systems. nih.govnih.gov

For the analysis of non-volatile compounds such as short-chain fatty acids, a derivatization step is necessary to make them volatile. A common derivatizing reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tert-butyldimethylchlorosilane (TBDMCS). nih.gov

An internal standard is crucial for accurate quantification in GC-MS to account for variations during sample preparation and injection. Crotonic acid can serve as an internal standard in the analysis of other short-chain fatty acids. The use of stable isotope-labeled internal standards is highly recommended for quality control. metbio.net

The separation of derivatized analytes is typically achieved on a capillary column. The GC oven temperature is programmed to increase gradually to ensure the separation of compounds with different boiling points. metbio.net The mass spectrometer then detects and quantifies the separated compounds. nih.gov

| Parameter | Description | Example for Short-Chain Fatty Acids |

|---|---|---|

| Derivatization Reagent | A chemical used to convert non-volatile analytes into volatile derivatives. | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS nih.gov. |

| Internal Standard | A compound added to the sample in a known amount to aid in quantification. | Crotonic acid. |

| Column | The tube through which the analytes pass and are separated. | Capillary column (e.g., 30 m × 0.250 mm, 0.25 μm) nih.gov. |

| Carrier Gas | An inert gas that moves the analytes through the column. | Helium metbio.net. |

| Detector | The component that identifies and quantifies the separated analytes. | Mass Spectrometer (MS) nih.gov. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds. Nuclear magnetic resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectrophotometry, and Fourier transform-infrared (FT-IR) spectroscopy each provide unique and complementary information about the molecular structure and concentration of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. mmu.ac.ukspringernature.com It provides detailed information about the chemical environment of atoms, their connectivity, and their spatial arrangement.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. For instance, the chemical shift of the vinylic protons in crotonic acid can provide insights into its conformational preferences. researchgate.net The chemical shift of a specific proton in crotonic acid appears at a characteristic value, for example, δ 5.85 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of atoms within a molecule, which is crucial for elucidating its three-dimensional structure. Other 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between protons and carbons. core.ac.uk

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Provides information about the number and chemical environment of protons. researchgate.net | Determination of proton chemical shifts and coupling constants to confirm the basic structure. |

| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. | Identification of all unique carbon atoms in the molecule. |

| 2D COSY | Identifies protons that are coupled to each other (typically through 2-3 bonds). core.ac.uk | Establishing the connectivity of protons within the molecule. |

| 2D HMBC | Shows correlations between protons and carbons that are separated by multiple bonds. core.ac.uk | Confirming the overall carbon skeleton and the position of quaternary carbons. |

| 2D ROESY | Identifies protons that are close to each other in space, regardless of their bonding. | Determining the stereochemistry and conformation of the molecule. |

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. science.gov This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Crotonic acid exhibits a characteristic UV absorption spectrum with a maximum absorbance peak that can be used for its quantification. researchgate.netresearchgate.net The position of this peak can vary slightly depending on the solvent and other experimental conditions. For example, in some measurements, crotonic acid shows an absorbance maximum at 235 nm, while in others, it is detected at 210 nm. researchgate.net The presence of a single peak with a maximum absorption corresponding to that of a standard crotonic acid sample can confirm its identity. researchgate.net

This technique is often used in conjunction with other methods, such as HPLC, where the UV-Vis spectrophotometer serves as the detector. cmes.org It is also used to determine the concentration of polyhydroxyalkanoates (PHAs) by converting them to crotonic acid through digestion with sulfuric acid and then measuring the absorbance. researchgate.net

| Analyte | Wavelength of Maximum Absorbance (λmax) | Application |

|---|---|---|

| Crotonic Acid | ~210 - 235 nm researchgate.net | Quantification in solution, detection after HPLC separation cmes.org. |

| Polyhydroxyalkanoates (as Crotonic Acid) | ~235 nm researchgate.net | Indirect quantification after conversion to crotonic acid. |

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. ucdavis.edu It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. ucdavis.edu

The FT-IR spectrum of a compound containing crotonic acid would show characteristic absorption bands for the functional groups present. For example, the O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong absorption band around 1700 cm⁻¹. The C=C stretching of the alkene group would appear in the region of 1600-1680 cm⁻¹.

FT-IR can be used for both qualitative and quantitative analysis of pure substances and mixtures. nih.gov It is a useful complementary technique to NMR and mass spectrometry for the complete structural characterization of a compound. mmu.ac.uk

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Relevance to this compound |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) instanano.com | Present in the carboxylic acid moiety of crotonic acid. |

| C-H stretch (sp³ and sp²) | 2850 - 3100 | Present in the methyl and vinyl groups. |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 ieeesem.com | Key functional group in the carboxylic acid moiety. |

| C=C stretch (Alkene) | 1600 - 1680 | Present in the unsaturated backbone. |

| C-N stretch | 1000 - 1350 | Present in the betaine structure. |

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool in the study of metabolites due to its high sensitivity, selectivity, and speed. Various MS techniques are employed to analyze complex biological samples and elucidate the structures of novel compounds.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful technique for the comprehensive analysis of metabolites in biological samples. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with high-resolution mass spectrometry, which provides highly accurate mass measurements, allows for the confident identification and quantification of a wide range of molecules.

For the analysis of polar and permanently charged molecules like this compound and other methylated quaternary ammonium compounds (mQACs), specific chromatographic techniques are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it is well-suited for retaining and separating such polar compounds. The use of HILIC combined with mass spectrometry (HILIC-MS) has been effectively demonstrated for the analysis of various betaines and acylcarnitines in biological matrices. nih.gov To achieve optimal separation of isobaric and isomeric zwitterionic metabolites, adjustments to the mobile phase acidity can be employed. researchgate.net

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provide accurate mass data, which is crucial for determining the elemental composition of an unknown compound and for distinguishing between compounds with very similar masses. bioanalysis-zone.com In untargeted metabolomics studies, LC-HRMS can be used to generate a global profile of all detectable metabolites in a sample. researchgate.net This "exposomics" approach can help in identifying novel biomarkers and understanding the metabolic response to various stimuli. Although specific studies detailing the LC-HRMS profiling of this compound are not prevalent in the literature, the methodologies developed for other betaines are directly applicable. For instance, a method for the analysis of betaine metabolites in coral tissues utilized a pentafluorophenylpropyl (PFPP) column to achieve chromatographic separation. researchgate.net

Table 1: Key Parameters in a Hypothetical LC-HRMS Method for this compound Analysis

| Parameter | Description | Typical Value/Condition |

| Chromatography | ||

| Column | Stationary phase designed for polar compound retention. | HILIC or Pentafluorophenylpropyl (PFPP) |

| Mobile Phase | A mixture of a weak acid in water and an organic solvent. | Acetonitrile/water with formic acid or ammonium acetate |

| Gradient | Programmed change in mobile phase composition to elute compounds. | Gradient elution from high to low organic content |

| Mass Spectrometry | ||

| Ionization Mode | Method to generate ions from the analyte. | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF) or Orbitrap |

| Resolution | Ability to distinguish between closely spaced mass peaks. | > 10,000 FWHM |

| Mass Accuracy | Closeness of the measured mass to the theoretical mass. | < 5 ppm |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large biomolecules and synthetic polymers. However, its application to small molecules like this compound (molecular weight < 500 Da) is challenging due to interference from matrix-related peaks in the low mass-to-charge (m/z) region. nih.gov

Despite these challenges, strategies have been developed to enable the analysis of small molecules by MALDI-TOF MS. These include the use of specific matrices that produce minimal background ions in the low mass range or methods that involve derivatization of the analyte to shift its mass to a clearer region of the spectrum. nih.govrsc.org For instance, a novel strategy involves using metal-phthalocyanines as matrices, which form adducts with the analyte, shifting the detection to a higher, interference-free mass range. nih.gov Another approach involves chemical derivatization to introduce a charge tag. A study demonstrated the use of betaine aldehyde to derivatize cholesterol, facilitating its detection by MALDI-MS. mdpi.com

In the context of polymer analysis, if this compound were incorporated as a monomer into a polymer chain, MALDI-TOF MS would be a suitable technique to characterize the resulting polymer. This analysis could provide information on the polymer's molecular weight distribution, end groups, and repeating units. However, there is currently no specific literature demonstrating the use of MALDI-TOF MS for the analysis of polymers containing this compound. The feasibility of such an analysis would depend on the development of appropriate sample preparation protocols and matrix selection to achieve efficient ionization of the polymer. ugent.be

Metabolomics Approaches

Metabolomics aims to provide a comprehensive and quantitative profile of the complete set of small molecule metabolites in a biological system. This powerful "omics" approach offers a functional readout of the physiological state of an organism.

Non-targeted Comprehensive Metabolite Analysis

Non-targeted metabolomics is a hypothesis-generating approach that seeks to measure as many metabolites as possible in a sample to identify differences between experimental groups. bruker.com This global profiling can reveal unexpected metabolic alterations and identify novel biomarkers. The workflow typically involves sample preparation, data acquisition using techniques like LC-HRMS or GC-MS, data processing to extract and align metabolic features, and statistical analysis to identify significant changes. mdpi.com

The identification of unknown metabolites is a major bottleneck in non-targeted metabolomics. High-resolution mass spectrometry provides accurate mass measurements, which can be used to predict the elemental composition of an unknown compound. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), which generates fragmentation patterns that can be compared to spectral libraries or interpreted to deduce the molecule's structure. nih.gov

While no specific non-targeted metabolomics studies have been published with the primary goal of identifying this compound, its presence has been detected in human blood, as noted in the Human Metabolome Database (HMDB). hmdb.ca This indicates that current non-targeted platforms are capable of detecting this compound. A non-targeted approach could be instrumental in discovering the presence and regulation of this compound in various biological systems where its existence is not yet known.

Application in Fermentation Studies

Metabolomics is increasingly being applied to study the complex biochemical changes that occur during fermentation. mdpi.com It provides a powerful tool to monitor the production and consumption of metabolites by microorganisms, offering insights into metabolic pathways and the impact of fermentation on the nutritional and flavor profiles of food. frontiersin.orgresearchgate.net

A study on the fungal fermentation of seaweed using Aspergillus oryzae employed metabolomics to analyze changes in metabolite composition over time. This research revealed the production of several betaine structural analogs, including betaine, stachydrine, and carnitine. nih.gov Time-course analysis suggested that betaine was generated from its precursor, choline (B1196258), during the late stages of fungal growth. nih.gov

This study serves as a strong model for how metabolomics could be applied to investigate the production of this compound in fermentation processes. By analyzing the metabolome of a fermentation broth at different time points, it would be possible to:

Identify the point at which this compound is produced.

Correlate its production with the growth phase of the microorganism.

Identify potential precursors and metabolic byproducts, providing clues to its biosynthetic pathway.

Table 2: Potential Application of Metabolomics in a Hypothetical this compound Fermentation Study

| Research Question | Metabolomics Approach | Expected Outcome |

| Does the microorganism produce this compound? | Non-targeted metabolomics of the fermentation broth. | Identification of a metabolic feature corresponding to the mass and retention time of this compound. |

| When is this compound produced? | Time-course metabolomic analysis of the fermentation. | A temporal profile of this compound concentration, linking its production to specific fermentation stages. |

| What is the biosynthetic pathway of this compound? | Isotope tracing studies using labeled precursors (e.g., 13C-labeled crotonic acid or a methyl donor) combined with metabolomics. | Identification of labeled intermediates, elucidating the metabolic route to this compound. |

Enzyme Activity Assays and Flux Analysis

Understanding the enzymatic reactions and the flow of metabolites through pathways (flux) is crucial for a complete picture of the metabolism of a compound like this compound.

Enzyme activity assays are essential for characterizing the specific enzymes involved in the biosynthesis and degradation of metabolites. These assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. For the metabolism of betaines, various enzymatic assays have been developed. For example, the activity of betaine:homocysteine methyltransferase, an enzyme involved in betaine metabolism, can be measured by quantifying the reaction products using amino acid analysis. nih.gov In the context of crotonobetaine, a structurally similar compound, a specific crotonobetaine reductase has been identified and characterized in Escherichia coli. nih.gov The assay for this enzyme involves monitoring the reduction of crotonobetaine. The development of a specific enzyme assay for a putative this compound metabolizing enzyme would involve identifying the substrates and products and developing a sensitive analytical method to quantify one of them.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. It often employs stable isotope tracers (e.g., 13C-labeled substrates) to follow the path of atoms through metabolic networks. By measuring the distribution of isotopes in downstream metabolites, it is possible to calculate the intracellular fluxes. Metabolic modeling, in conjunction with experimental data, can help to identify key constraints in a metabolic pathway. nih.gov For instance, in the biosynthesis of carnitine, a related quaternary ammonium compound, metabolic flux analysis could be used to determine the relative contributions of different precursors and the efficiency of each enzymatic step. creative-proteomics.com Although no flux analysis studies have been conducted on this compound, the principles and methodologies are transferable and would be invaluable for understanding its metabolic role and for metabolic engineering applications aimed at enhancing its production.

In Vitro Assays for Crotonobetaine Metabolic Enzymes

In vitro assays are fundamental for characterizing the enzymes involved in this compound metabolism. These assays allow for the study of enzyme kinetics, substrate specificity, and inhibition under controlled laboratory conditions, providing insights into the metabolic pathways. A key enzyme in the anaerobic metabolism of L-carnitine, which involves crotonobetaine, is crotonobetaine reductase.

Research on crotonobetaine reductase from Escherichia coli provides a clear example of the application of in vitro assays. Studies have successfully characterized this enzyme, which is inducible by L-carnitine or crotonobetaine under anaerobic conditions. nih.gov The enzyme's activity can be measured spectrophotometrically by monitoring the oxidation of a reduced electron donor.

Key parameters determined through in vitro assays for crotonobetaine reductase include:

Optimal Conditions: The enzyme exhibits maximum activity at a specific pH and temperature, determined to be pH 7.8 and 40-45°C, respectively. nih.gov

Kinetic Constants: The Michaelis-Menten constant (Km) for crotonobetaine was determined to be 1.1 x 10⁻² M, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.gov

Inhibition: Assays can identify inhibitors of the enzyme. For crotonobetaine reductase, γ-butyrobetaine was identified as a competitive inhibitor with an inhibition constant (Ki) of 3 x 10⁻⁵ M. nih.gov D(+)-carnitine and choline also act as inhibitors. nih.gov

The general procedure for such an assay involves preparing a cell-free extract from bacteria grown under specific conditions (e.g., anaerobically with crotonobetaine). This extract, containing the enzyme, is then incubated with the substrate (crotonobetaine) and necessary cofactors. The reaction product, γ-butyrobetaine, can be identified and quantified using techniques like autoradiography. nih.gov

Table 1: Kinetic Parameters of E. coli Crotonobetaine Reductase

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH | 7.8 | nih.gov |

| Optimal Temperature | 40-45 °C | nih.gov |

| Km for Crotonobetaine | 1.1 x 10⁻² M | nih.gov |

| Ki for γ-Butyrobetaine | 3 x 10⁻⁵ M | nih.gov |

Isotopic Tracers for Metabolic Flux Distribution Analysis

Isotopic tracers are powerful tools for elucidating metabolic pathways and quantifying the flow of atoms through these networks, a technique known as metabolic flux analysis (MFA). nih.govcreative-proteomics.com This methodology involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking its incorporation into downstream metabolites. nih.govcreative-proteomics.comox.ac.uk

In the context of crotonobetaine metabolism, stable isotope-labeled L-carnitine can be used to trace its conversion to γ-butyrobetaine and trimethylamine (B31210) (TMA). For instance, challenging a biological system with deuterated L-carnitine (d3-carnitine) allows researchers to follow the labeled atoms as they are incorporated into subsequent metabolites. nih.gov

The analytical process involves:

Introduction of Tracer: A labeled precursor, such as ¹³C-labeled L-carnitine, is introduced into the system (e.g., cell culture or an animal model).

Metabolite Extraction: After a specific time, metabolites are extracted from the cells or tissues. mdpi.com

Analysis: Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure the mass isotopomer distribution of metabolites. ox.ac.ukmdpi.com This reveals the extent to which the labeled atoms from the tracer have been incorporated into products like crotonobetaine and γ-butyrobetaine.

Flux Calculation: The isotopic enrichment data is used in computational models to calculate the rates of metabolic reactions (fluxes) throughout the network. mdpi.com

This approach provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.gov It allows for the quantitative analysis of pathway activity and can reveal the contributions of different pathways to the production of a particular metabolite. ox.ac.uknih.gov

Table 2: Common Stable Isotopes Used in Metabolic Flux Analysis

| Isotope | Common Labeled Substrate Examples | Application in Metabolic Tracing | Reference |

|---|---|---|---|

| ¹³C | [U-¹³C]glucose, ¹³C-L-carnitine | Tracing the carbon backbone of molecules through central carbon metabolism and specific pathways. | mdpi.comnih.gov |

| ¹⁵N | ¹⁵N-glutamine | Tracking the flow of nitrogen atoms in amino acid and nucleotide metabolism. | nih.govcreative-proteomics.com |

| ²H (D) | d3-carnitine | Tracing hydrogen atoms and used as a stable isotope label for various metabolites. | creative-proteomics.comnih.gov |

Statistical Approaches for Metabolic Data Analysis (e.g., One-way ANOVA)

Statistical analysis is crucial for interpreting the complex datasets generated from metabolic studies. One-way analysis of variance (ANOVA) is a common statistical test used to determine whether there are any statistically significant differences between the means of two or more independent groups. youtube.comresearchgate.net

In the study of crotonobetaine metabolism, one-way ANOVA can be applied to compare metabolic data from different experimental conditions. For example, researchers might use this test to compare:

The concentration of γ-butyrobetaine in animals fed different diets (e.g., a control diet vs. an L-carnitine supplemented diet vs. a γ-butyrobetaine supplemented diet). nih.gov

The activity of a metabolic enzyme, like crotonobetaine reductase, under different induction conditions. nih.gov

The levels of specific metabolites in plasma or tissues between different treatment groups.

The core principle of one-way ANOVA is to test the null hypothesis that there is no difference among the group means. youtube.com The test calculates a p-value, which indicates the probability of observing the data if the null hypothesis is true. A p-value less than a predetermined significance level (commonly 0.05) suggests that there is a significant difference between at least two of the groups. youtube.comresearchgate.netnih.gov

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in understanding the behavior of crotonic acid betaine (B1666868). These methods range from quantum mechanical calculations that describe the electronic structure to classical molecular dynamics simulations that track the movement of atoms over time.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and energetics of molecules, making it a valuable tool for elucidating reaction mechanisms. While specific DFT studies exclusively focused on the reaction pathways of crotonic acid betaine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its key biochemical transformation: the hydration to L-carnitine.

This conversion is catalyzed by the enzyme carnitine dehydratase ecmdb.cabenchchem.comumaryland.edunih.govwikipedia.org. A DFT study of this enzymatic reaction would typically involve the following steps:

Model System Construction: A model of the enzyme's active site containing the substrate (this compound) and key amino acid residues would be constructed.

Geometry Optimization: The geometries of the reactant, transition state(s), and product would be optimized to find the lowest energy structures on the potential energy surface.

Transition State Search: Methods like the nudged elastic band (NEB) or dimer method would be used to locate the transition state connecting the reactant and product.

Through such a computational approach, researchers can gain a detailed understanding of the bond-breaking and bond-forming events during the hydration of the carbon-carbon double bond in this compound to form L-carnitine.

A related enzymatic reaction involves the action of crotonobetaine/carnitine--CoA ligase, which ligates coenzyme A to crotonobetaine nih.govuniprot.orgnih.gov. DFT calculations could also be employed to investigate the mechanism of this ligation, providing insights into the role of ATP and the enzyme in activating the carboxyl group of this compound.

Quantum chemical calculations are essential for characterizing the non-covalent interactions that govern the behavior of this compound in solution and within biological systems. These interactions include hydrogen bonding, electrostatic interactions, and van der Waals forces.

This compound is a zwitterionic molecule, possessing both a positively charged trimethylammonium group and a negatively charged carboxylate group nih.gov. This charge separation leads to strong intermolecular interactions. Quantum chemical methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.

While specific quantum chemical studies on this compound are limited, research on similar betaine-containing systems provides valuable insights. For instance, quantum molecular dynamics simulations of betaine chloride with amino acids have highlighted the dynamic nature of proton transfers and the extensive network of hydrogen bonds nih.gov. Similar interactions are expected for this compound, both with itself and with surrounding water molecules or amino acid residues in an enzyme's active site.

The computed properties of this compound from databases like PubChem provide a starting point for such calculations nih.gov.

| Computed Molecular Properties of this compound | |

| Property | Value |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (2E)-4-(trimethylazaniumyl)but-2-enoate |

| InChI Key | GUYHPGUANSLONG-SNAWJCMRSA-N |